molecular formula C15H19NO5 B11836006 Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate CAS No. 1427475-27-1

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate

Cat. No.: B11836006
CAS No.: 1427475-27-1
M. Wt: 293.31 g/mol
InChI Key: OLNUGSFVZYMBJU-UHFFFAOYSA-N
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Description

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring and a carbobenzyloxy (Cbz) protected amino group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate typically involves the protection of an amino group with a carbobenzyloxy (Cbz) group, followed by the formation of the tetrahydropyran ring. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) and carbonyldiimidazole (CDI) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity and yield of the product through careful control of reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free amines .

Scientific Research Applications

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate involves its interaction with various molecular targets. The Cbz protecting group can be selectively removed under specific conditions, allowing the free amino group to participate in further reactions. This compound can act as an intermediate in the synthesis of biologically active molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is unique due to its combination of a tetrahydropyran ring and a Cbz-protected amino group. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological targets, and implications for pharmaceutical applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₉NO₅ and a molecular weight of approximately 293.32 g/mol. The compound features a tetrahydropyran ring, which is a six-membered cyclic ether, along with a carboxylate group and a benzyloxycarbonyl (Cbz) amino substituent. These structural characteristics contribute to its reactivity and potential biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The processes often include the formation of the tetrahydropyran ring followed by the introduction of the Cbz group and the carboxylate functionality. The complexity of these synthetic routes emphasizes the need for careful handling and optimization during production .

Interaction Studies

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets. Key areas of investigation include:

  • Enzyme Inhibition : Studies have suggested that this compound may interact with specific enzymes, potentially leading to metabolic inhibition or modulation pathways that could be exploited for therapeutic purposes .
  • Binding Affinities : Understanding the binding affinities of this compound to target proteins is crucial for evaluating its potential as a drug candidate. Investigations into its mechanisms of action are ongoing .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Anticancer Activity : Similar compounds have demonstrated promising anticancer properties, including reduced tumor volume in animal models and minimal systemic toxicity . The mechanisms often involve apoptosis induction and inhibition of cancer cell migration.
  • Antimicrobial Effects : Related structures have shown antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
  • Neuroprotective Potential : Some derivatives have been investigated for neuroprotective effects, indicating that this compound might also contribute to neurological health through modulation of neuroinflammatory pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
Methyl tetrahydropyran-4-carboxylateTetrahydropyranLacks amino substitution; simpler structure
N-Boc-4-amino-tetrahydropyran-4-carboxylic acidTetrahydropyranUses tert-butyloxycarbonyl protection instead
2-Amino-3-hydroxybutanoic acidAmino AcidDifferent core structure; significant biological relevance

This compound stands out due to its specific combination of functional groups, which may confer unique biological activities and synthetic utility not found in simpler analogs .

Properties

CAS No.

1427475-27-1

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate

InChI

InChI=1S/C15H19NO5/c1-19-13(17)15(7-9-20-10-8-15)16-14(18)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18)

InChI Key

OLNUGSFVZYMBJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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